REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.COB([C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16][CH:15]=1)O.[Cl-].[Li+].[C:25](=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C.COCCOC>[CH3:25][O:22][C:20](=[O:21])[C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:5]([Cl:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)=[CH:19][CH:18]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Cl
|
Name
|
4-carboxyphenyl boronic acid methyl ester
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
COB(O)C1=CC=C(C=C1)C(=O)O
|
Name
|
tetrakis triphenylphosphine palladium
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with hydrochloric acid (1N), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica (ethyl acetate, 10% in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C1=NC(=NC=C1Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |